SNAP 5089
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNAP 5089 is a highly selective alpha1A-adrenoceptor antagonist. It was initially developed by Lundbeck Research USA, Inc. and is known for its specificity towards the alpha1A-adrenoceptor subtype. This compound has been studied for its potential therapeutic applications in cardiovascular and urogenital diseases, particularly in conditions like hypertension and benign prostatic hyperplasia .
Preparation Methods
The synthetic routes and reaction conditions for SNAP 5089 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its selectivity and potency. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
SNAP 5089 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at its nitrogen-containing moieties.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can be employed to introduce different functional groups into the this compound molecule, which can help in studying structure-activity relationships. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
SNAP 5089 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying alpha1A-adrenoceptor antagonists and their interactions with receptors.
Biology: this compound is used in research to understand the role of alpha1A-adrenoceptors in physiological and pathological processes.
Medicine: The compound has potential therapeutic applications in treating conditions like hypertension and benign prostatic hyperplasia due to its selective antagonism of alpha1A-adrenoceptors.
Industry: This compound can be used in the development of new drugs targeting alpha1A-adrenoceptors, providing a basis for designing more effective and selective therapeutic agents .
Mechanism of Action
SNAP 5089 exerts its effects by selectively binding to and antagonizing alpha1A-adrenoceptors. This antagonism prevents the usual action of endogenous catecholamines like norepinephrine on these receptors, leading to vasodilation and a reduction in blood pressure. The molecular targets involved are the alpha1A-adrenoceptors, and the pathways affected include those regulating vascular tone and smooth muscle contraction .
Comparison with Similar Compounds
SNAP 5089 is unique in its high selectivity for alpha1A-adrenoceptors compared to other alpha1-adrenoceptor antagonists. Similar compounds include:
Doxazosin: A non-selective alpha1-adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia.
Tamsulosin: Another selective alpha1A-adrenoceptor antagonist used primarily for benign prostatic hyperplasia.
Prazosin: A non-selective alpha1-adrenoceptor antagonist used for hypertension. This compound’s uniqueness lies in its over 1700-fold selectivity for alpha1A-adrenoceptors, making it a valuable tool for studying the specific roles of these receptors
Biological Activity
SNAP 5089, a compound with the Chemical Abstracts Service number 157066-77-8, is recognized as a subtype-selective antagonist of the alpha-1A adrenergic receptor. This compound has garnered attention due to its remarkable selectivity and potential applications in pharmacological research and therapeutic settings. This article delves into the biological activity of this compound, highlighting its mechanisms, selectivity, and implications in various physiological processes.
This compound is characterized by its high selectivity for the alpha-1A adrenergic receptor, with studies indicating over 600-fold preference compared to other adrenergic receptor subtypes. The binding affinities (K_i values) for various receptors are as follows:
Receptor Subtype | K_i (nM) |
---|---|
α1A | 0.35 |
α1B | 220 |
α2C | 370 |
α1D | 540 |
α2B | 800 |
α2A | 1200 |
L-type Ca²⁺ channels | 540 |
These values illustrate this compound's specificity, making it a valuable tool for studying alpha-1A receptor functions in cardiovascular and urinary systems .
As an antagonist, this compound inhibits the action of norepinephrine on alpha-1A receptors, which plays a crucial role in mediating smooth muscle contraction in vascular tissues. This mechanism is particularly relevant in conditions such as hypertension and benign prostatic hyperplasia (BPH), where excessive adrenergic signaling can lead to pathological states. By blocking these receptors, this compound can reduce vasoconstriction and promote relaxation of smooth muscle, thus potentially alleviating symptoms associated with these conditions .
Cardiovascular Research
In a study examining the effects of this compound on rabbit vascular tissues, researchers found that the compound effectively inhibited norepinephrine-induced contractions. This finding underscores the potential of this compound in managing conditions characterized by heightened adrenergic activity, such as hypertension .
Urological Applications
The selectivity of this compound for alpha-1A receptors also extends to lower urinary tract tissues. Research indicates that this compound may alleviate symptoms of BPH by reducing prostatic smooth muscle tone. Clinical evaluations are ongoing to assess its efficacy and safety in human subjects suffering from urinary retention or obstruction due to prostate enlargement .
Properties
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.